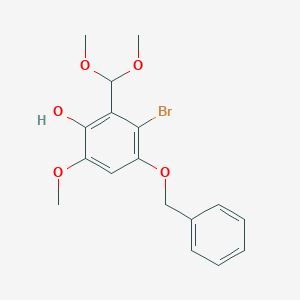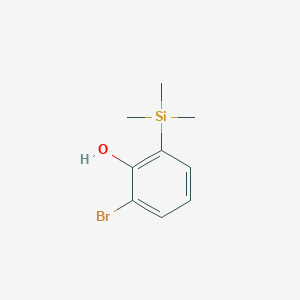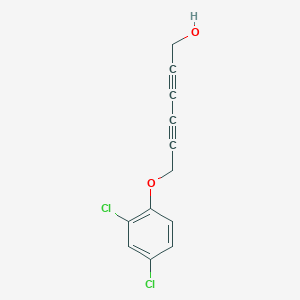![molecular formula C13H23NO4 B14609046 Methyl 7-[2-(hydroxymethyl)-5-oxopyrrolidin-1-YL]heptanoate CAS No. 57740-56-4](/img/structure/B14609046.png)
Methyl 7-[2-(hydroxymethyl)-5-oxopyrrolidin-1-YL]heptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 7-[2-(hydroxymethyl)-5-oxopyrrolidin-1-yl]heptanoate is an organic compound with the molecular formula C13H23NO4 It is a derivative of heptanoic acid and contains a pyrrolidinone ring, which is a five-membered lactam
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-[2-(hydroxymethyl)-5-oxopyrrolidin-1-yl]heptanoate typically involves the reaction of heptanoic acid derivatives with pyrrolidinone intermediates. One common method is the esterification of 7-hydroxyheptanoic acid with 2-(hydroxymethyl)-5-oxopyrrolidine under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced catalysts can further enhance the efficiency of the industrial synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 7-[2-(hydroxymethyl)-5-oxopyrrolidin-1-yl]heptanoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid derivative.
Reduction: The major product is the hydroxyl derivative of the pyrrolidinone ring.
Substitution: Various substituted esters and amides can be formed depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 7-[2-(hydroxymethyl)-5-oxopyrrolidin-1-yl]heptanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 7-[2-(hydroxymethyl)-5-oxopyrrolidin-1-yl]heptanoate involves its interaction with specific molecular targets. The hydroxymethyl and pyrrolidinone groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The ester group can also undergo hydrolysis, releasing the active components that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 7-(2-hydroxy-5-oxo-1-cyclopentenyl)heptanoate: This compound has a similar structure but contains a cyclopentenyl ring instead of a pyrrolidinone ring.
Methyl 7-(2-hydroxy-5-oxo-1-pyrrolidinyl)heptanoate: This compound is closely related but lacks the hydroxymethyl group.
Uniqueness
Methyl 7-[2-(hydroxymethyl)-5-oxopyrrolidin-1-yl]heptanoate is unique due to the presence of both the hydroxymethyl and pyrrolidinone groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile and valuable compound in scientific research.
Eigenschaften
CAS-Nummer |
57740-56-4 |
|---|---|
Molekularformel |
C13H23NO4 |
Molekulargewicht |
257.33 g/mol |
IUPAC-Name |
methyl 7-[2-(hydroxymethyl)-5-oxopyrrolidin-1-yl]heptanoate |
InChI |
InChI=1S/C13H23NO4/c1-18-13(17)6-4-2-3-5-9-14-11(10-15)7-8-12(14)16/h11,15H,2-10H2,1H3 |
InChI-Schlüssel |
XTHVSPVWRPWTCO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCCCCN1C(CCC1=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,4-Dioxaspiro[4.5]dec-2-ene](/img/structure/B14608975.png)

![Diethyl [(ethoxycarbonyl)amino]propanedioate](/img/structure/B14608989.png)





![1-Diazonio-3-[3-(4-fluorophenyl)-1-benzofuran-7-yl]prop-1-en-2-olate](/img/structure/B14609045.png)

![2-Methoxy-N-[2-(piperidin-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B14609053.png)


